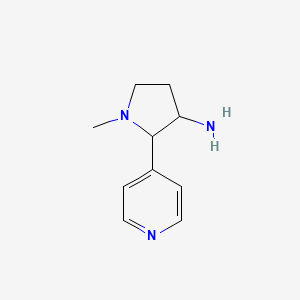

1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under basic conditions, followed by N-alkylation and subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyrrolidine compounds .

Scientific Research Applications

1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Pyrrolidine derivatives: Compounds such as 1-Methyl-2-(pyridin-3-yl)pyrrolidine share structural similarities.

Pyridine derivatives: Compounds like 2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)pyridine exhibit similar chemical properties.

Uniqueness: 1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity, mechanisms of action, and pharmacological properties of this compound, drawing from various research studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring substituted with a methyl group and a pyridine moiety. This configuration is crucial for its biological activity as it influences binding affinity to various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that it can effectively reduce the viability of breast cancer cells by modulating signaling pathways involved in cell survival and apoptosis.

2. Antimicrobial Activity

This compound has also displayed antimicrobial activity against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

3. Anti-inflammatory Activity

The compound has shown potential in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines and chemokines, thereby mitigating inflammatory responses in cellular models of inflammation.

The mechanisms through which this compound exerts its effects are multifaceted:

Cellular Interactions

This compound interacts with several cellular targets, including enzymes and receptors involved in key signaling pathways. Its binding affinity influences the activity of these targets, leading to downstream effects on cellular processes.

Biochemical Pathways

The compound is known to modulate various biochemical pathways, including those involved in apoptosis, cell proliferation, and immune responses. Understanding these pathways is crucial for elucidating its therapeutic potential.

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the bioavailability and distribution of this compound:

| Parameter | Value |

|---|---|

| Absorption | Rapid absorption post-administration |

| Distribution | Widely distributed in tissues |

| Metabolism | Primarily hepatic metabolism |

| Elimination | Renal excretion |

These parameters are vital for assessing the compound's therapeutic efficacy and safety profile.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Model : In a study involving MCF7 breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.

- Infection Model : A murine model infected with Staphylococcus aureus showed significant improvement in survival rates when treated with the compound compared to controls (p < 0.05).

- Inflammation Model : In an LPS-induced inflammation model, administration of this compound led to a marked decrease in TNF-alpha levels, indicating its anti-inflammatory potential.

Properties

CAS No. |

1339161-83-9 |

|---|---|

Molecular Formula |

C10H15N3 |

Molecular Weight |

177.25 g/mol |

IUPAC Name |

1-methyl-2-pyridin-4-ylpyrrolidin-3-amine |

InChI |

InChI=1S/C10H15N3/c1-13-7-4-9(11)10(13)8-2-5-12-6-3-8/h2-3,5-6,9-10H,4,7,11H2,1H3 |

InChI Key |

CDUSXKJBFXRFLU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1C2=CC=NC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.